![molecular formula C8F18O4 B1317660 1,1,2,2-四氟-1,2-双[1,1,2,2-四氟-2-(三氟甲氧基)乙氧基]乙烷 CAS No. 64028-04-2](/img/structure/B1317660.png)

1,1,2,2-四氟-1,2-双[1,1,2,2-四氟-2-(三氟甲氧基)乙氧基]乙烷

描述

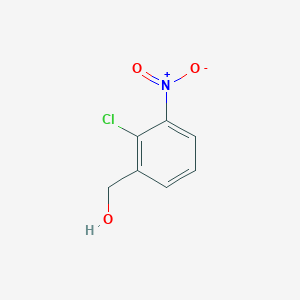

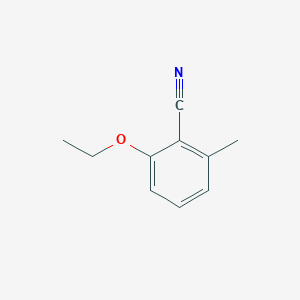

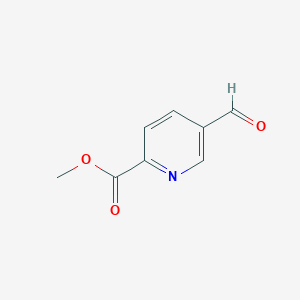

“1,1,2,2-Tetrafluoro-1,2-bis[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethane” is a fluorinated compound . It’s also known as Perfluorotriglyme . It’s commonly used as an electrolyte solvent in lithium-ion batteries .

Molecular Structure Analysis

The molecular formula of this compound is C8F18O4 . It has a complex structure with multiple fluorine and oxygen atoms attached to the carbon backbone .Physical And Chemical Properties Analysis

This compound has a molecular weight of 502.05400 . It has a density of 1.764g/cm3 and a boiling point of 106ºC . The melting point is not available . It has a flash point of 67.5ºC .科学研究应用

辐射诱导反应

已经研究了涉及含氟乙烷的辐射诱导反应,以了解伽马射线照射后氟化氢的形成。这一过程涉及中间半离子对的形成,并对各种氟代乙烷和乙烯进行了观察,包括与我们感兴趣的主题类似的化合物 (Chu 和 Heckel,1976)。

化学合成和反应

对氟化物添加到联苯乙炔中的研究揭示了一系列产物,包括各种四氟乙烷,它们在化学合成过程中具有重要意义。这些发现突出了该化合物在特定条件下形成氟化有机化合物中的作用 (McEwen、Guzikowski 和 Wolf,1984)。

新型氟醚取代化合物

一个值得注意的应用是在新型氟醚取代酞菁的合成中,展示了该化合物在制造具有光动力治疗和太阳能电池染料敏化剂潜在应用的材料中的用途。这项研究证明了该化合物在合成具有独特电子和光学性质的材料方面的多功能性 (GÜrol、Gümüş 和 Ahsen,2012)。

了解分子结构

核磁共振光谱的研究重点是卤代乙烷的构象和构象平衡,包括对与我们的重点结构相关的化合物的详细分析。这些研究对于了解此类化合物在各种化学环境中的分子动力学和性质至关重要 (Weigert 和 Roberts,1968)。

环境和安全研究

虽然与所讨论的化合物没有直接关系,但对饮用水中卤代乙烷和乙烯的潜在诱变性的研究为相关化合物的环境和健康安全考虑提供了背景。这些研究有助于更广泛地了解氟化物在环境中的安全性 (Strubel 和 Grummt,1987)。

作用机制

Target of Action

It’s known that this compound is used as a co-solvent and additive in various battery systems , suggesting that its targets could be components of these systems.

Mode of Action

The compound interacts with its targets by forming a highly fluorinated interphase . This interaction results in changes that help suppress dendrites without raising the interfacial impedance , which is crucial for the stable cycling of batteries.

Biochemical Pathways

The formation of a highly fluorinated interphase can be considered a key process that this compound influences .

Result of Action

The primary result of the compound’s action is the suppression of dendrites without raising the interfacial impedance . This leads to the stable cycling of NMC and lithium metal phosphate cathodes in battery systems .

属性

IUPAC Name |

1,1,2,2-tetrafluoro-1,2-bis[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8F18O4/c9-1(10,27-3(13,14)5(17,18)29-7(21,22)23)2(11,12)28-4(15,16)6(19,20)30-8(24,25)26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVSJNFOUJLIQJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(OC(C(OC(F)(F)F)(F)F)(F)F)(F)F)(OC(C(OC(F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CF3O(CF2CF2O)3CF3, C8F18O4 | |

| Record name | 2,5,8,11-Tetraoxadodecane, 1,1,1,3,3,4,4,6,6,7,7,9,9,10,10,12,12,12-octadecafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00542617 | |

| Record name | Perfluoro-2,5,8,11-tetraoxadodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00542617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,2,2-Tetrafluoro-1,2-bis[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethane | |

CAS RN |

64028-04-2 | |

| Record name | Perfluoro-2,5,8,11-tetraoxadodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00542617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluoro-2,5,8,11-tetraoxadodecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol](/img/structure/B1317581.png)

![4-[(Methylsulfonyl)amino]benzenesulfonyl chloride](/img/structure/B1317583.png)

![4,6-Dichlorothieno[2,3-b]pyridine](/img/structure/B1317596.png)

![2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B1317610.png)